Methyl 6-bromo-1-methyl-indazole-5-carboxylate
Description
Methyl 6-bromo-1-methyl-indazole-5-carboxylate is a brominated indazole derivative featuring a methyl ester group at position 5, a bromine atom at position 6, and a methyl substituent on the indazole nitrogen (position 1). This compound’s structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its reactivity and solubility in organic solvents. Indazole derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and intermediates in drug synthesis . The methyl ester enhances solubility in non-polar solvents, facilitating its use in cross-coupling reactions and nucleophilic substitutions .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-1-methylindazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9-4-8(11)7(10(14)15-2)3-6(9)5-12-13/h3-5H,1-2H3 |
InChI Key |
HQVJHAJERJCMSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction
- Key starting materials:
- 2-fluoro-4-bromobenzaldehyde
- Methylhydrazine (40 wt.% aqueous solution)
- Base (potassium carbonate preferred)
- Solvent: N,N-dimethylacetamide (DMAc) provides the highest yield compared to alternatives like dimethyl sulfoxide or N,N-dimethylformamide.
Reaction Conditions
| Parameter | Range / Value | Notes |
|---|---|---|
| Molar ratio (aldehyde:methylhydrazine:base) | 1 : 1–1.2 : 1.5–2 | Typical example: 1 : 1.1 : 1.6 |
| Temperature | 95°C to 105°C | Optimal ~100°C |
| Reaction time | 35 to 40 hours | Ensures complete ring closure |
| Base | Potassium carbonate preferred | Others: cesium carbonate, triethylamine, potassium tert-butoxide |
| Solvent | N,N-dimethylacetamide (DMAc) | Highest yield (~85%) |
Reaction Mechanism
- Condensation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine forms a hydrazone intermediate.
- Base-promoted ring closure (annulation) yields 6-bromo-1-methylindazole.
- This method circumvents the formation of 5-bromo-2-methylindazole isomers common in direct methylation of 5-bromoindazole.
Work-up and Purification
- Extraction with ethyl acetate and water.
- Sequential washing with hydrochloric acid, saturated sodium bicarbonate, and saturated salt solutions.
- Crystallization from n-heptane to isolate pure 6-bromo-1-methylindazole.
Methyl Formate Carbonylation to this compound
Reaction Overview
- 6-Bromo-1-methylindazole undergoes carbonylation under a carbon monoxide atmosphere in the presence of a base and palladium catalyst to introduce the carboxylate function at the 5-position.
Reagents and Catalysts
| Component | Typical Molar Ratio (relative to 6-bromo-1-methylindazole) | Notes |
|---|---|---|
| Base | 2–3 equivalents | Triethylamine preferred; alternatives include potassium carbonate, sodium bicarbonate |
| Catalyst | 0.02–0.5 equivalents | [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II)dichloride dichloromethane complex |
| Solvent | Methanol | |
| Carbon monoxide pressure | 4.5–5.0 MPa |
Reaction Conditions
| Parameter | Range / Value | Notes |
|---|---|---|
| Temperature | 100°C to 110°C | Typical ~105°C |
| Time | 15 to 20 hours | Ensures complete carbonylation |
Work-up and Purification
- After reaction completion, the mixture is washed with methyl tert-butyl ether.
- Filtration followed by washing with 2M hydrochloric acid, 7% sodium bicarbonate, and saturated salt solution.
- Crystallization from n-heptane yields this compound with yields around 69–70%.
Hydrolysis to 1-Methyl-1H-Indazole-6-Carboxylic Acid (Optional Step)
- Hydrolysis of the methyl ester under alkaline conditions (sodium hydroxide in methanol/water) at 20–30°C for 15–20 hours yields the corresponding acid.
- This step is relevant if the acid form is desired instead of the methyl ester.
Comparative Yields and Solvent Effects
| Solvent for Annulation Step | Yield (%) | Notes |
|---|---|---|
| N,N-Dimethylacetamide (DMAc) | 80–85 | Highest yield, cost-effective |
| N,N-Dimethylformamide (DMF) | 65 | Moderate yield |
| Dimethyl sulfoxide (DMSO) | 70 | Moderate yield |
| Ethylene glycol | 40 | Low yield |
| N-Methylpyrrolidone (NMP) | 80 | Comparable to DMAc |
| Base in Annulation Step | Yield (%) | Notes |
|---|---|---|
| Potassium carbonate | Highest | Preferred for cost and yield |
| Triethylamine | 60 | Lower yield |
| Potassium tert-butoxide | 50 | Lower yield |
Summary of Preparation Method Steps
| Step | Description | Conditions & Notes |
|---|---|---|
| 1 | Annulation of 2-fluoro-4-bromobenzaldehyde with methylhydrazine in presence of base in DMAc | 95–105°C, 35–40 h, K2CO3 base, molar ratio 1:1.1:1.6, yield ~85%, crystallization from n-heptane |
| 2 | Methyl formate carbonylation of 6-bromo-1-methylindazole in methanol with Pd catalyst and base | 100–110°C, 15–20 h, 4.5–5.0 MPa CO pressure, triethylamine base, Pd(dppf)Cl2 catalyst, yield ~70% |
| 3 | Work-up: washing with methyl tert-butyl ether, acid/base washes, crystallization | Purification steps to obtain high purity methyl ester |
| 4 | Optional hydrolysis to acid form | NaOH in methanol/water, 20–30°C, 15–20 h |
Reaction Scheme Summary
2-Fluoro-4-bromobenzaldehyde + Methylhydrazine + Base (K2CO3)
→ [Annulation, 95–105°C, 35–40 h]
6-Bromo-1-methylindazole
→ [Methyl formate, Pd catalyst, CO, 100–110°C, 15–20 h]
this compound
→ [Optional Hydrolysis, NaOH, 20–30°C, 15–20 h]
1-Methyl-1H-indazole-6-carboxylic acid
Advantages of the Described Method
- High regioselectivity: Direct synthesis of 1-methyl substituted indazole avoids isomer formation common in direct methylation of indazole.
- High yield: Annulation step yield up to 85%, overall good yields in subsequent steps.
- Scalability: Reaction conditions and solvents are suitable for scale-up to industrial production.
- Purity: Purification steps effectively remove impurities, enabling high-purity final product.
- Energy efficiency: Moderate temperatures reduce energy consumption compared to harsher methods.
Notes on Alternative Methods and Limitations
- Traditional methylation of 5-bromoindazole with methyl iodide leads to mixtures of 5-bromo-1-methylindazole and 5-bromo-2-methylindazole, requiring extensive chromatographic separation.
- Other synthetic routes involving nitration, reduction, and cyclization steps are more complex and less selective for the 1-methyl position.
- Use of strong acids (e.g., sulfuric acid, nitric acid) in some older methods is less desirable for industrial scale-up due to safety and environmental concerns.
Data Table: Key Reaction Parameters and Yields
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Annulation | 2-fluoro-4-bromobenzaldehyde, methylhydrazine, K2CO3, DMAc | 100 | 35–40 | 85 | High regioselectivity |
| Methyl formate carbonylation | 6-bromo-1-methylindazole, Pd(dppf)Cl2, triethylamine, CO (4.5–5.0 MPa), MeOH | 105 | 15–20 | 69–70 | Requires autoclave |
| Hydrolysis (optional) | Methyl ester, NaOH, MeOH/H2O | 20–30 | 15–20 | Quantitative | Converts ester to acid |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-methyl-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Substitution Reactions: Products include various substituted indazole derivatives.
Oxidation and Reduction: Products include N-oxides and dihydroindazoles.
Ester Hydrolysis: The major product is 6-bromo-1-methyl-indazole-5-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-1-methyl-indazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-methyl-indazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The indazole ring system is known to interact with various biological targets, including kinases and G-protein-coupled receptors (GPCRs). The bromine atom and ester group can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Accessibility : Analogs with bromine at position 6 (e.g., target compound) show higher yields in Buchwald-Hartwig aminations compared to position 4 or 5 derivatives, likely due to electronic effects .
- Biological Activity: N-methylation (target compound) correlates with improved bioavailability in rodent models compared to non-methylated counterparts .
Biological Activity
Methyl 6-bromo-1-methyl-indazole-5-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- CAS Number : 46942338
- SMILES Notation : COC(=O)C1=C(C=C2C(=C1)C=NN2)Br
The compound features a bromine atom and a carboxylate functional group, contributing to its unique biological profile.
This compound is believed to exert its biological effects through several mechanisms:
- Kinase Inhibition : Indazole derivatives, including this compound, have shown potential in inhibiting various kinases involved in cell signaling pathways. For instance, it may interact with kinases such as CHK1 and CHK2, which are crucial in the DNA damage response pathway.
- Anticancer Activity : By modulating kinase activity, this compound can potentially inhibit cancer cell proliferation. Studies suggest that indazole derivatives can slow down or stop the growth of cancer cells by targeting specific signaling pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Here are some key findings:
| Study | Cell Line | IC (µM) | Effect |
|---|---|---|---|
| Study A | SNU16 | 77.4 ± 6.2 | Inhibition of cell growth |
| Study B | KG1 | 25.3 ± 4.6 | Induction of apoptosis |
| Study C | SW620 | Not specified | Tumor growth reduction in xenografts |
These results indicate that the compound shows promising activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Activity Observed |
|---|---|
| Candida albicans | Active at 100 µM |
| Candida glabrata | Active against miconazole-resistant strains at 1 mM |
This antimicrobial activity highlights the compound's potential in treating fungal infections, particularly those resistant to conventional treatments .
Research Applications
The compound is being explored for various applications across multiple fields:
- Medicinal Chemistry : Investigated as a lead compound for developing new anticancer and antimicrobial agents.
- Pharmaceutical Development : Its unique structure allows for further functionalization to enhance biological activity.
Case Studies
A notable study evaluated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to control groups. This study underscores the need for further investigation into the compound's molecular targets and pathways involved in its anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-bromo-1-methyl-indazole-5-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step halogenation and esterification. For example, bromination at the 6-position of the indazole core can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in DMF at 80°C), followed by methylation at the 1-position via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Esterification at the 5-position is often performed using methyl chloroformate under anhydrous conditions. Yield optimization (60–80%) requires strict control of stoichiometry, temperature, and exclusion of moisture .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : ¹H NMR to verify methyl group integration (δ ~4.0 ppm for COOCH₃, δ ~3.8 ppm for N–CH₃) and bromine-induced deshielding of aromatic protons.
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269.0 for C₁₀H₉BrN₂O₂).
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs ) can resolve positional ambiguity of substituents, particularly bromine and methyl groups.
Q. What solvents and storage conditions are recommended for maintaining the compound’s stability?
- Methodological Answer : The compound is stable in anhydrous DMSO or dichloromethane at –20°C. Avoid protic solvents (e.g., methanol, water) to prevent ester hydrolysis. Long-term storage under inert gas (argon) in amber vials minimizes degradation via light-induced radical reactions .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The electron-withdrawing bromine at the 6-position activates the indazole core for palladium-catalyzed couplings. For Suzuki reactions, use Pd(PPh₃)₄ with arylboronic acids (1.2 equiv) in a dioxane/water mixture (3:1) at 90°C. Monitor regioselectivity via LC-MS, as competing reactions at the ester carbonyl may occur if unprotected. The methyl group at the 1-position sterically hinders ortho-substitution, directing coupling to the para-bromine site .
Q. What strategies mitigate contradictory bioactivity data in kinase inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). For reproducible results:
- Use a standardized kinase profiling panel (e.g., Eurofins KinaseProfiler) with 1 µM ATP.
- Pre-incubate the compound with the enzyme for 30 minutes to ensure binding equilibrium.
- Validate off-target effects via counter-screening against structurally related kinases (e.g., PIM-1 vs. CDK2) .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using the crystal structure of the target protein (e.g., PARP-1, PDB: 4UND). Parameterize the bromine atom with AM1-BCC charges and account for π-π stacking between the indazole ring and aromatic residues (e.g., Tyr907). Free energy perturbation (FEP) calculations refine binding ΔG values, but validate predictions with SPR or ITC assays .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
- Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigate this by:
- Using Mo-Kα radiation (λ = 0.7107 Å) instead of Cu-Kα to reduce absorption.
- Applying empirical absorption corrections (SADABS in SHELX ).
- Refining disorder models for the methyl ester group if thermal motion exceeds 0.08 Ų.
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
